1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid
Overview
Description
“1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid” is a chemical compound. It is also known as 1-(tert-butoxycarbonyl)-3-ethylproline . The compound is related to the tert-butyloxycarbonyl (BOC) group, which is a protecting group used in organic synthesis .
Synthesis Analysis
The synthesis of this compound could involve the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . This would add the BOC group to the amine under aqueous conditions . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C12H21NO4/c1-5-8-6-7-13 (9 (8)10 (14)15)11 (16)17-12 (2,3)4/h8-9H,5-7H2,1-4H3, (H,14,15)
. This indicates that the compound has a molecular weight of 243.3 . Chemical Reactions Analysis
The tert-butyloxycarbonyl (BOC) group in the compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
The compound is known to have a molecular weight of 243.3 . The physical form of the compound is oil .Scientific Research Applications
Catalyzed Multicomponent Reactions : A study by Qiu, Wang, and Zhu (2017) illustrates the use of tert-butylamine in a palladium-catalyzed three-component reaction involving propargyl carbonates, isocyanides, and alcohols or water. This process results in the synthesis of polysubstituted aminopyrroles or 1,4-dihydro-6H-furo[3,4-b]pyrrol-6-imines, where tert-butylamine plays a crucial role in trapping the nitrilium intermediate (Qiu, Wang, & Zhu, 2017).
Synthesis of Electrophilic Building Blocks : Zimmermann and Seebach (1987) describe the preparation of novel electrophilic building blocks using tert-butyl derivatives for the synthesis of enantiomerically pure compounds. Their method involves bromination of cyclic acetals derived from amino and hydroxy carboxylic acids (Zimmermann & Seebach, 1987).
Rearrangement in Peptide Coupling : Mahmoud et al. (2005) explored the rearrangement of the active ester intermediate during HOBt/EDC amide coupling, which involved a tert-butyloxycarbonylamino ferrocene derivative. They found that polar solvents increased the yield of the specific compound (Mahmoud et al., 2005).
Synthesis and Tautomerism Studies : The work of Momose et al. (1979) on 3-hydroxypyrroles involved the synthesis of compounds with no substituents on the ring carbon. They used tert-butyl ester in the acid cleavage process and provided insights into the factors governing the tautomerism of 3-hydroxypyrroles (Momose et al., 1979).
Oxidation and Nucleophilic O-Transfer : Ishiguro et al. (2002) investigated the 1O2 oxidation of 1,3-dialkylimidazol-2-ylidene (alkyl=tert-butyl), resulting in the formation of a carbonyl oxide intermediate. This study highlights the nucleophilic O-transfer and cyclization processes leading to various organic compounds (Ishiguro et al., 2002).
Safety And Hazards
properties
IUPAC Name |
3-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-12(9(14)15)6-7-13(8-12)10(16)17-11(2,3)4/h5-8H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMPMVBJNRCKRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(C1)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid | |
CAS RN |
1158751-03-1 | |
Record name | 1-[(tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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